Fexofenadine D10
Description
Overview of Fexofenadine (B15129) D10 as a Deuterated Pharmaceutical Standard
Fexofenadine D10 is a deuterated analog of Fexofenadine, a second-generation antihistamine used to treat allergy symptoms. medchemexpress.euchemicalbook.com In this compound, ten hydrogen atoms in the Fexofenadine molecule have been replaced by deuterium (B1214612) atoms. vivanls.com This isotopic labeling makes this compound an ideal internal standard for the quantification of Fexofenadine in biological samples using mass spectrometry-based methods. veeprho.comcaymanchem.comsapphire-usa.com
The use of a deuterated internal standard like this compound is critical for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative analyses. veeprho.comclearsynth.com Because this compound is chemically almost identical to Fexofenadine, it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the non-labeled drug by the mass spectrometer. medchemexpress.com This ensures reliable and accurate measurement of Fexofenadine concentrations in complex biological matrices such as plasma and urine. nih.govresearchgate.net
Historical Context of Deuterated Compounds in Drug Discovery and Development Methodologies
The concept of using deuterium in medicinal chemistry dates back to the mid-20th century. wikipedia.org Harold Urey's discovery of deuterium in 1931 laid the groundwork for its application in various scientific fields. wikipedia.org The initial explorations of incorporating deuterium into drug molecules began in the early 1960s. nih.gov However, it took several decades for the full potential of deuteration to be realized in pharmaceutical development. wikipedia.orgacs.org
Initially, deuterated compounds were primarily used as tracers in mechanistic and pharmacokinetic studies to understand how drugs are metabolized. researchgate.net The "deuterium switch" approach, where hydrogen atoms in an existing drug are replaced with deuterium to create a new chemical entity with improved properties, gained traction more recently. nih.gov This strategy led to the development of the first FDA-approved deuterated drug, deutetrabenazine, in 2017. nih.govneulandlabs.com This milestone marked a turning point, validating the therapeutic and commercial potential of deuterated pharmaceuticals. Following this, the FDA approved deucravacitinib (B606291) in 2022, the first de novo deuterated drug. nih.gov Today, numerous deuterated drug candidates are in various stages of clinical development, highlighting the growing importance of this strategy in modern drug design. acs.org
Properties
CAS No. |
1215900-18-7 |
|---|---|
Molecular Formula |
C32H29NO4D10 |
Molecular Weight |
511.73 |
Appearance |
White to Off-White Solid |
Purity |
0.98 |
quantity |
Milligrams-Grams |
Related CAS |
83799-24-0 (unlabelled) |
Synonyms |
4-[1-Hydroxy-4-[4-(hydroxydiphenyl-d10-methyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid |
tag |
Fexofenadine |
Origin of Product |
United States |
Physicochemical Properties of Fexofenadine D10
Fexofenadine (B15129) D10, in its hydrochloride salt form, is a deuterated analog of Fexofenadine hydrochloride. caymanchem.com It is typically available as a solid and is slightly soluble in methanol. caymanchem.comglpbio.com
Table 1: Hydrochloride
| Property | Value | Source(s) |
| Chemical Formula | C₃₂H₂₉D₁₀NO₄·HCl | caymanchem.comglpbio.com |
| Molecular Weight | 548.2 g/mol | caymanchem.com |
| CAS Number | 1215821-44-5 | caymanchem.com |
| Purity | ≥99% deuterated forms (d₁-d₁₀) | caymanchem.com |
| Physical State | Solid | caymanchem.com |
| Solubility | Slightly soluble in methanol | caymanchem.comglpbio.com |
| Storage Temperature | -20°C | caymanchem.com |
| Stability | ≥ 4 years | caymanchem.com |
Synthesis and Manufacturing of Fexofenadine D10
The synthesis of Fexofenadine (B15129) D10 involves the use of deuterated starting materials or intermediates. One reported method utilizes (Decarboxy)-1-Oxo Fexofenadine-d10 Methanol as a key intermediate in the synthesis of Fexofenadine-d10. pharmaffiliates.com The manufacturing process is designed to ensure a high level of isotopic enrichment, typically achieving a purity of ≥99% for the deuterated forms (d1-d10). caymanchem.com The process must be carefully controlled to maintain the position and number of deuterium (B1214612) atoms in the final molecule.
Applications of Fexofenadine D10 in Contemporary Pharmaceutical Research
In Vitro and In Situ Drug Metabolism Research Methodologies
The study of how a drug is chemically modified by the body is fundamental to understanding its efficacy and safety. Fexofenadine (B15129) D10 plays a significant role in these investigations.
Utilizing Deuteration to Elucidate Metabolic Pathways of Fexofenadine
Deuteration, the process of replacing hydrogen with its heavier isotope deuterium (B1214612), can influence the rate of metabolic reactions. medchemexpress.commedchemexpress.commedchemexpress.com While fexofenadine itself undergoes very minimal metabolism, with approximately 5% of a dose being hepatically metabolized, understanding these minor pathways is still crucial. drugbank.comfda.gov The primary human metabolite of fexofenadine is formed through the oxidation of its tert-butyl group. hyphadiscovery.com
The use of deuterated compounds like Fexofenadine D10 can help in elucidating these metabolic pathways. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect." researchgate.net This effect can slow down metabolic reactions that involve the cleavage of these bonds, allowing researchers to identify the specific sites of metabolism more easily. By comparing the metabolic profiles of fexofenadine and this compound, scientists can gain clearer insights into the specific enzymes and reactions involved in its limited biotransformation.
Application in Studies involving Hepatic Microsomes, Hepatocytes, and Cellular Systems
In vitro systems are essential for studying drug metabolism in a controlled environment. evotec.com
Hepatic Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.com While fexofenadine is not significantly metabolized by CYPs, microsomes can be used to study its potential to inhibit or induce these enzymes, a key factor in predicting drug-drug interactions. hyphadiscovery.commdpi.com
Hepatocytes: As the primary cells of the liver, hepatocytes provide a more complete and physiologically relevant model for metabolic studies, containing a full complement of metabolic enzymes and transporter proteins. srce.hreuropa.eu Studies using hepatocytes can assess both Phase I and Phase II metabolism, as well as the interplay between metabolism and transport. Fexofenadine has been studied in isolated hepatocytes to understand its hepatic uptake and elimination. nih.gov
Cellular Systems: Transfected cell lines, which are engineered to express specific drug transporters, are crucial for investigating the role of these proteins in a drug's disposition. researchgate.net For instance, HeLa cells transfected with human transporters have been used to study the molecular basis of fexofenadine's interactions with other drugs. researchgate.net Similarly, Caco-2 cells, which mimic the intestinal epithelium, are used to study intestinal absorption and the role of efflux transporters like P-glycoprotein (P-gp). drugbank.com
In all these systems, this compound is an indispensable tool. It is primarily used as an internal standard for the accurate quantification of fexofenadine in biological matrices like cell lysates. nih.govnih.govcaymanchem.com Its similar chemical properties to fexofenadine ensure that it behaves similarly during sample preparation and analysis, while its different mass allows for clear differentiation by mass spectrometry, leading to highly accurate and precise measurements. nih.govresearchgate.net
Investigation of Metabolic Stability and Enzyme Kinetics
Metabolic stability assays determine how quickly a drug is metabolized by liver enzymes. srce.hr This is a critical parameter in drug discovery, as it influences the drug's half-life and dosing regimen. srce.hr These assays are typically performed using liver microsomes or hepatocytes. srce.hr The rate of disappearance of the parent drug over time is measured to determine its intrinsic clearance and half-life. srce.hr
Enzyme kinetics studies are conducted to understand the interaction of a drug with specific metabolizing enzymes. This involves determining parameters like the Michaelis-Menten constant (Km), which represents the substrate concentration at half the maximum velocity of the reaction, and the maximum reaction velocity (Vmax). For fexofenadine, kinetic parameters for its transport have been determined in rat hepatocytes. nih.gov
In both metabolic stability and enzyme kinetics studies, this compound serves as a robust internal standard. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the precise quantification of the parent drug, which is essential for calculating accurate stability and kinetic parameters. nih.govresearchgate.net
Pharmacokinetic Research Methodologies and Modeling
Pharmacokinetics describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion (ADME). This compound is a key component in the analytical methods that support these studies.
Preclinical Pharmacokinetic Study Design and Analytical Support
Preclinical pharmacokinetic studies are conducted in animals to understand a drug's behavior before it is tested in humans. These studies help in predicting human pharmacokinetics and designing safe and effective clinical trials.
A typical study involves administering the drug to animals and collecting biological samples (e.g., plasma, urine, feces) at various time points. The concentration of the drug in these samples is then measured using a validated analytical method. This compound is crucial for the development and validation of these methods, particularly for LC-MS/MS. nih.govresearchgate.net It is added to the biological samples as an internal standard to correct for any variability during sample processing and analysis, ensuring the accuracy and reliability of the pharmacokinetic data. nih.govresearchgate.net
The data obtained from these studies are then used to calculate key pharmacokinetic parameters, as shown in the table below.
| Pharmacokinetic Parameter | Description | Typical Value for Fexofenadine (in humans) |
| Cmax | Maximum plasma concentration | Varies with dose; e.g., 142 ng/mL for a 60 mg tablet fda.gov |
| Tmax | Time to reach maximum plasma concentration | Approximately 1-3 hours mdpi.com |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure | Varies with dose; increases proportionally with dose in the therapeutic range mdpi.comnih.gov |
| t1/2 | Elimination half-life | Approximately 11-15 hours drugbank.com |
| CL/F | Apparent oral clearance | ~50.6 L/h drugbank.com |
| Vd/F | Apparent volume of distribution | 5.4-5.8 L/kg mdpi.com |
Table 1: Key Pharmacokinetic Parameters of Fexofenadine
Evaluation of Drug Transport Mechanisms and Transporter Function using Fexofenadine as a Probe Substrate
Fexofenadine's pharmacokinetics are largely governed by drug transporters rather than metabolism. nih.gov It is a known substrate for several transporters, including the uptake transporter Organic Anion Transporting Polypeptide (OATP) and the efflux transporter P-glycoprotein (P-gp). nih.govmedscape.commdpi.com This makes fexofenadine an excellent in vivo probe substrate to study the function and clinical importance of these transporters and to investigate drug-drug interactions at the transporter level. researchgate.netnih.govnih.gov
For example, studies have shown that co-administration of fexofenadine with substances that inhibit OATP, such as grapefruit juice, can significantly reduce its absorption and plasma concentrations. mdpi.commedscape.com Conversely, inhibiting the efflux transporter P-gp can potentially increase its bioavailability. fda.govnih.gov
In studies evaluating these transport mechanisms, this compound is used as the internal standard in the bioanalytical methods to accurately measure fexofenadine concentrations in plasma and other biological fluids. nih.govresearchgate.net This precise quantification is essential to reliably assess the impact of inhibitors or inducers on fexofenadine's pharmacokinetics and, by extension, the function of the transporters involved.
The table below summarizes the key transporters involved in fexofenadine disposition.
| Transporter | Type | Location | Role in Fexofenadine Disposition |
| P-glycoprotein (P-gp/ABCB1) | Efflux | Intestinal epithelium, liver (canalicular membrane), kidney, blood-brain barrier | Limits intestinal absorption and facilitates biliary and renal excretion. drugbank.comdrugbank.commdpi.com |
| OATP1A2 | Uptake | Intestinal epithelium (luminal membrane) | Mediates intestinal uptake. medscape.com |
| OATP1B1 | Uptake | Liver (sinusoidal membrane) | May be involved in hepatic uptake. nih.gov |
| OATP1B3 | Uptake | Liver (sinusoidal membrane) | May be involved in hepatic uptake. nih.gov |
| OATP2B1 | Uptake | Intestinal epithelium (luminal membrane) | May contribute to intestinal uptake, particularly in acidic conditions. medscape.com |
Table 2: Major Transporters Involved in Fexofenadine Pharmacokinetics
Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation Contributions
This compound, a deuterated analog of fexofenadine, plays a significant, albeit indirect, role in the advancement of physiologically based pharmacokinetic (PBPK) modeling. While this compound itself is not typically the subject of PBPK models, its utility as an internal standard in bioanalytical assays is crucial for generating the precise pharmacokinetic data required to build and validate these complex models for fexofenadine. veeprho.com PBPK models integrate physiological data with drug-specific properties to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. mdpi.comnih.gov
The development of robust PBPK models for fexofenadine, a substrate for transporters like P-glycoprotein (P-gp) and organic anion transporting polypeptides (OATPs), is essential for predicting its pharmacokinetic profile and potential drug-drug interactions (DDIs). nih.govsimulations-plus.com These models rely on high-quality in vivo data from clinical studies. In such studies, this compound is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify fexofenadine concentrations in biological matrices. jchr.orgtexilajournal.com This accurate quantification is paramount for the development and validation of PBPK models that can reliably predict fexofenadine's behavior in various populations and scenarios, such as in the presence of P-gp inhibitors or inducers. simulations-plus.com
For instance, a PBPK model for fexofenadine was developed to account for the mechanisms affecting its pharmacokinetics after intravenous and oral administration in different ethnic groups. simulations-plus.com The validation of this model involved predicting the impact of P-gp modulators on fexofenadine's pharmacokinetics. simulations-plus.com The underlying clinical data for building and verifying such models would have depended on precise bioanalytical methods, where a deuterated internal standard like this compound is the gold standard for ensuring accuracy. texilajournal.commusechem.com
Furthermore, deuterated compounds are sometimes used directly in PBPK studies to circumvent issues of environmental contamination with the non-labeled compound, ensuring that the measured analyte originates solely from the administered dose. nih.gov This approach, while not explicitly documented for this compound in the context of PBPK model development, highlights a potential application for stable isotope-labeled compounds in generating clean pharmacokinetic data for modeling purposes.
Microdose Study Methodologies for Early-Stage Pharmacokinetic Assessment
This compound is instrumental in microdose study methodologies, which are pivotal for early-stage pharmacokinetic assessment in human subjects. frontiersin.org A microdose is a very small, sub-pharmacological dose of a drug (less than 1/100th of the therapeutic dose, with a maximum of 100 µg) administered to determine a drug's pharmacokinetic profile in humans before committing to full-scale clinical trials. frontiersin.org These studies aim to de-risk drug development by identifying candidates with unfavorable pharmacokinetic properties early on. nih.gov
The utility of this compound in this context is primarily as an internal standard for the ultra-sensitive analytical techniques required to measure the minuscule concentrations of fexofenadine in biological samples following a microdose. jchr.orgnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for such analyses, and the use of a stable isotope-labeled internal standard like this compound is critical for achieving the necessary accuracy and precision. nih.govnih.gov
Several studies have demonstrated the predictive power of fexofenadine microdosing for its therapeutic-dose pharmacokinetics. nih.govnih.gov In one such study, a 100 µg microdose of fexofenadine was administered to healthy volunteers, and the resulting plasma concentrations were measured using LC-MS/MS. nih.gov The study concluded that the pharmacokinetic parameters derived from the microdose data were predictive of those from a therapeutic dose. nih.gov While the study does not explicitly name this compound, the use of a deuterated internal standard is a standard practice in such high-sensitivity LC-MS/MS assays to ensure reliable quantification. researchgate.netresearchgate.net
Another study design involves the simultaneous administration of an intravenous (IV) microdose of a 14C-labeled drug with an oral therapeutic dose of the unlabeled drug to determine absolute bioavailability. nih.gov While this particular study used a radiolabel, the principle of using a tracer dose is central. In non-radioactive microdosing studies, this compound serves as the ideal internal standard for the LC-MS/MS quantification of unlabeled fexofenadine administered at microdose levels. nih.govnih.gov
The table below summarizes key findings from a representative fexofenadine microdose study.
| Parameter | Microdose (100 µg) | Therapeutic Dose (60 mg) |
| Normalized Cmax (ng/mL) | 379 ± 147 | 275 ± 145 |
| Normalized AUClast (ng·h/mL) | 1914 ± 738 | 1431 ± 432 |
| Data adapted from a study assessing the predictability of therapeutic-dose pharmacokinetics from microdosing data. nih.gov |
Reference Standard Applications in Quality Control and Impurity Profiling
This compound as a Traceability Standard for Active Pharmaceutical Ingredient (API) Analysis
In the realm of pharmaceutical quality control, this compound serves as a crucial traceability standard for the analysis of the active pharmaceutical ingredient (API), fexofenadine. axios-research.com Traceability in analytical measurements ensures that the results can be related to a reference standard through a documented, unbroken chain of calibrations. rsc.org The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of high-quality quantitative analysis, particularly when using mass spectrometry-based methods. musechem.comnih.gov
When quantifying fexofenadine in bulk drug substance or finished pharmaceutical products, the isotope dilution mass spectrometry (IDMS) technique is considered a primary reference method. rsc.org In this approach, a known amount of this compound is added to the sample containing the unlabeled fexofenadine. musechem.com Because this compound is chemically identical to fexofenadine, it co-elutes during chromatographic separation and experiences the same ionization effects in the mass spectrometer. texilajournal.com However, due to its higher mass, it is distinguishable by the mass spectrometer.
This co-elution and identical chemical behavior compensate for variations in sample preparation, extraction efficiency, and instrument response, leading to highly accurate and precise quantification of the fexofenadine API. musechem.comnih.gov The response ratio of the analyte to the labeled standard is used for quantification, minimizing errors that can arise from matrix effects. nih.gov
Methodologies for Quantifying Related Substances and Impurities in Fexofenadine Formulations
This compound is an invaluable tool in the development and validation of analytical methodologies for the quantification of related substances and impurities in fexofenadine formulations. axios-research.com The identification and control of impurities are critical aspects of drug development and manufacturing to ensure the safety and efficacy of the final product.
In the analysis of fexofenadine formulations, various related substances can be present, either as byproducts of the synthesis process or as degradation products. axios-research.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), are the primary techniques used for impurity profiling. researchgate.netresearchgate.net
In these methods, this compound is employed as an internal standard. jchr.org Its use is particularly advantageous in LC-MS/MS methods designed to simultaneously quantify fexofenadine and its potential impurities. jchr.org By adding a fixed concentration of this compound to all samples and calibration standards, variations in sample processing and instrument response can be normalized. texilajournal.com This ensures that the quantification of each impurity is accurate and reproducible, even at trace levels. nih.gov
For example, a stability-indicating RP-UPLC method was developed to determine fexofenadine HCl and its process-related and degradation impurities. researchgate.net While this specific study may have used a different internal standard, the principle remains the same. The ideal internal standard, especially for MS detection, is the stable isotope-labeled version of the main analyte, in this case, this compound. texilajournal.com This is because it mirrors the analyte's behavior most closely without being present in the original sample. nih.gov
The table below outlines a typical setup for an LC-MS/MS method for the analysis of fexofenadine, where this compound would be the preferred internal standard.
| Analytical Parameter | Typical Conditions |
| Chromatographic Column | C18 or equivalent |
| Mobile Phase | Gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) jchr.org |
| Detection | Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) |
| Fexofenadine MRM Transition | m/z 502.3 → 466.2 |
| Internal Standard | This compound |
| This table represents a generalized methodology based on common practices in the field. jchr.org |
Future Directions and Emerging Research Avenues for Deuterated Pharmaceutical Compounds
Integration of Deuterated Analogs in Advanced Systems Biology Approaches
The intricate web of biological interactions that define health and disease is the focus of systems biology. Deuterated compounds are emerging as powerful tools in this field, offering a unique method to trace and understand complex metabolic networks. ontosight.ai By introducing a "heavy" version of a molecule, researchers can track its journey through various biochemical pathways without significantly altering its fundamental chemical properties. ontosight.ai This is particularly valuable for understanding how drugs are absorbed, distributed, metabolized, and excreted (ADME)—a cornerstone of pharmacokinetic and pharmacodynamic studies. ontosight.ai
The use of stable isotope-labeled compounds is considered the most direct method for studying their effects within specific metabolic pathways and assessing their bioavailability. sci-hub.se This approach allows for the precise tracking of molecules and their metabolites, providing invaluable insights into drug-drug interactions and individual patient metabolic differences. ontosight.aisimsonpharma.com The ability to distinguish between the deuterated and non-deuterated versions of a drug using techniques like mass spectrometry is central to these investigations. ontosight.ai
Innovations in Analytical Techniques for Isotopic Discrimination
The successful application of deuterated compounds in research hinges on the ability to accurately and sensitively distinguish them from their non-deuterated counterparts. This has spurred innovation in analytical techniques, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy at the forefront. ontosight.aisimsonpharma.com
High-resolution mass spectrometry (HRMS) coupled with techniques like liquid chromatography (LC-MS/MS) is a particularly powerful tool for the simultaneous quantification of a drug and its deuterated internal standard in biological samples like plasma. researchgate.netresearchgate.net This method offers high sensitivity and selectivity, allowing for the precise measurement of drug concentrations, which is crucial for bioequivalence and pharmacokinetic studies. researchgate.netresearchgate.net The development of such methods must ensure they are rapid, reproducible, and meet regulatory guidelines. researchgate.netbvsalud.org
NMR spectroscopy also plays a vital role. Deuterium's different magnetic moment compared to hydrogen allows it to either simplify complex spectra or serve as an internal standard. ontosight.ai Advanced NMR techniques can provide detailed structural information and help to confirm the precise location of deuterium (B1214612) labeling within a molecule. mdpi.com
Expanding the Scope of Fexofenadine (B15129) D10 in Mechanistic Pharmacological Research Methodologies
Fexofenadine, a second-generation antihistamine, works by selectively antagonizing H1 receptors. nih.govdrugbank.com Its deuterated analog, Fexofenadine D10, serves as a critical internal standard for its quantification in various research settings. researchgate.netaxios-research.comcaymanchem.com This application is fundamental in clinical and preclinical studies investigating the pharmacokinetics of fexofenadine. researchgate.netclinicaltrials.eu
The use of this compound allows for more accurate and reliable measurements in bioequivalence studies, which are essential for the development of generic drug formulations. researchgate.net Furthermore, by using this compound as a tracer, researchers can investigate the mechanistic aspects of fexofenadine's metabolism and transport. acs.org For instance, it can be used to study the influence of drug transporters, like P-glycoprotein, on its absorption and distribution. researchgate.net While fexofenadine itself undergoes minimal metabolism, understanding the factors that influence its disposition is crucial for optimizing its therapeutic use. drugbank.com
Computational and In Silico Approaches for Predicting Deuteration Effects on Drug Behavior
The impact of deuteration on a drug's properties is not always predictable and can vary significantly. alfa-chemistry.com This has led to the development of advanced computational and in silico models to better forecast these effects before undertaking costly and time-consuming synthesis and clinical trials. alfa-chemistry.com
These predictive models can simulate how deuteration might affect a drug's ADME properties. alfa-chemistry.com Molecular dynamics simulations can provide insights into how the stronger carbon-deuterium bond affects molecular stability and interactions with biological targets, such as enzymes and receptors. alfa-chemistry.commdpi.com Quantum-chemical calculations are being employed to understand how deuteration can alter hydrogen bonding interactions, which can be critical for drug-receptor binding affinity. mdpi.complos.org
In silico tools also aid in identifying the optimal sites for deuteration to achieve the desired therapeutic effect, a process sometimes referred to as "metabolic switching". acs.orgnih.gov By predicting potential metabolic pathways, these models can help researchers strategically place deuterium atoms to block or slow down metabolism at specific "soft spots" in the molecule, thereby enhancing its pharmacokinetic profile. nih.govnih.gov Automated computational workflows are now available that can predict various spectra for deuterated compounds, further aiding in their characterization. schrodinger.com
Q & A
Q. What validated analytical methods are recommended for quantifying Fexofenadine D10 in pharmacokinetic studies?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely validated method for quantifying this compound. Key parameters include a relative standard deviation (R.S.D.%) <2%, tailing factor ≤1.158, theoretical plate count >4,975, and system suitability tests (resolution ≥2.0 between analytes). Stability studies confirm standard solutions remain stable for 48 hours at room temperature .
Q. How do food-drug interactions influence this compound bioavailability, and what methodologies assess these effects?
Fruit juices (e.g., grapefruit, orange) reduce bioavailability by 36% via inhibition of intestinal uptake transporters. Population pharmacokinetic (PK) modeling, combining data from bioequivalence and juice interaction studies, is used to quantify these effects. Methodologies include crossover designs with plasma concentration-time profiles and urinary excretion rate analyses .
Q. What experimental models are used to evaluate this compound's hepatic transport mechanisms?
Preclinical models include sandwich-cultured hepatocytes (SCH) and single-pass perfused rat livers. Key metrics include hepatic extraction ratio, unbound intrinsic biliary clearance (Cl’biliary), and efflux rate constants. Statistical significance is assessed via ANOVA with Dunnett’s post-hoc test (p <0.05) .
Advanced Research Questions
Q. How can Quality by Design (QbD) principles optimize this compound formulations for dual-release tablets?
Box-Behnken Design (BBD) with 3-factor, 3-level optimization is used for bilayer tablets. Independent variables (e.g., drug load, disintegrant concentration) are tested against responses like disintegration time (<30 s) and drug release (>88%). Validation involves confirmatory batches with point predictions within 95% confidence intervals .
Q. What integrative pharmacokinetic-pharmacodynamic (PK/PD) modeling approaches evaluate hepatic transport modulation of this compound?
Physiologically based PK (PBPK) models incorporate in vitro SCH data, perfused liver studies, and human clinical data. Key parameters include biliary-to-basolateral efflux ratio (Kbile/K21 = 5.6) and hepatic exposure simulations. Sensitivity analyses identify transport proteins (e.g., MRP2) as critical determinants of disposition .
Q. How should contradictory data on MDR1 polymorphisms and this compound disposition be reconciled?
While the C3435T polymorphism reduces P-glycoprotein function in peripheral cells (e.g., rhodamine 123 efflux assays), no significant difference in this compound AUC was observed between CC and TT genotypes. Methodological reconciliation involves assessing compensatory uptake transporters (e.g., OATP1A2) and validating findings in diverse ethnic cohorts .
Q. What experimental designs minimize confounding factors in assessing this compound's cognitive effects?
Double-blind, placebo-controlled crossover studies with verum controls (e.g., promethazine) are optimal. Outcomes include critical flicker fusion (CFF), choice reaction time (CRT), and actigraphy. Statistical power is ensured via sample size calculations (n=24) and ANOVA with post-hoc adjustments .
Q. How are cardiac safety assessments integrated into this compound development?
Preclinical studies include QT interval analyses using telemetry in animal models. Clinical phases incorporate thorough QTc assessments via electrocardiogram (ECG) monitoring, adhering to ICH E14 guidelines. Historical data from terfenadine development inform risk mitigation strategies .
Q. Methodological Notes
- Data Contradiction Analysis : Use meta-analytic frameworks to resolve discrepancies (e.g., genetic vs. pharmacokinetic data).
- Experimental Reproducibility : Detailed protocols for hepatocyte studies and HPLC validation must include R.S.D.%, system suitability criteria, and stability conditions .
- Ethical Compliance : Obtain institutional review board (IRB) approval for clinical trials, specifying inclusion/exclusion criteria and adverse event reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
